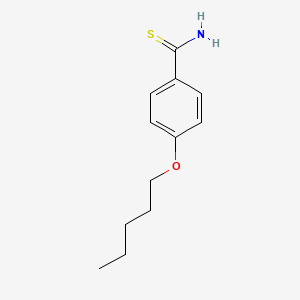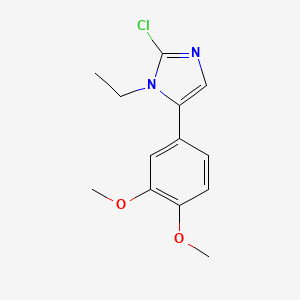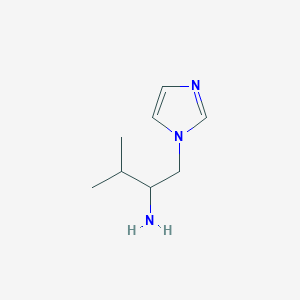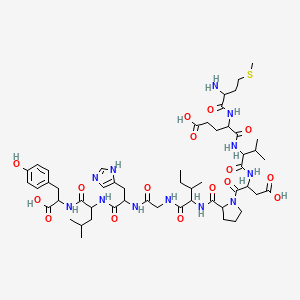![molecular formula C11H18N2S B12111621 {2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine](/img/structure/B12111621.png)
{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine is a chemical compound with the molecular formula C11H18N2S It is known for its unique structure, which includes an amino group, a phenyl ring substituted with a methylsulfanyl group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with dimethylamine in the presence of a reducing agent. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: The amino and dimethylamine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and dimethylamine groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}amine: Lacks the dimethylamine group, resulting in different reactivity and applications.
{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}methylamine: Contains a methylamine group instead of a dimethylamine group, leading to variations in its chemical behavior.
Uniqueness
{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine is unique due to the presence of both the dimethylamine and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-methylsulfanylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2S/c1-13(2)11(8-12)9-4-6-10(14-3)7-5-9/h4-7,11H,8,12H2,1-3H3 |
InChI Key |
DCASTUBNJWSRPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12111538.png)






![1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid](/img/structure/B12111569.png)
![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12111582.png)





